molecular formula C11H11NO B8067696 N-Ethyl-3-ethynylbenzamide

N-Ethyl-3-ethynylbenzamide

Cat. No.: B8067696
M. Wt: 173.21 g/mol
InChI Key: SNGJLPCORIQPBC-UHFFFAOYSA-N
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Description

N-Ethyl-3-ethynylbenzamide is an organic compound characterized by the presence of an ethyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-ethynylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethynylbenzoic acid and ethylamine.

    Amidation Reaction: The 3-ethynylbenzoic acid is reacted with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-ethynylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or organolithium reagents can be used under anhydrous conditions.

Major Products:

    Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.

    Reduction: Formation of N-ethyl-3-ethynylaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-ethynylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-ethynylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-Methyl-3-ethynylbenzamide
  • N-Propyl-3-ethynylbenzamide
  • N-Ethyl-4-ethynylbenzamide

Comparison:

  • N-Methyl-3-ethynylbenzamide: Similar structure but with a methyl group instead of an ethyl group. This difference can affect the compound’s lipophilicity and binding affinity.
  • N-Propyl-3-ethynylbenzamide: The propyl group increases the hydrophobicity compared to the ethyl group, potentially altering its biological activity.
  • N-Ethyl-4-ethynylbenzamide: The position of the ethynyl group on the benzene ring can influence the compound’s reactivity and interaction with molecular targets.

N-Ethyl-3-ethynylbenzamide stands out due to its specific substitution pattern, which can confer unique properties and applications in various fields.

Properties

IUPAC Name

N-ethyl-3-ethynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)11(13)12-4-2/h1,5-8H,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGJLPCORIQPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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